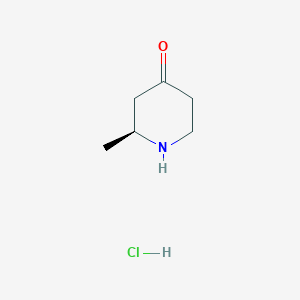

(S)-2-Methylpiperidin-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLFVKOKDSUOU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-45-7 | |

| Record name | 2-(S)-Methyl-4-piperidinone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790667-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-2-Methylpiperidin-4-one hydrochloride fundamental properties

An In-Depth Technical Guide to (S)-2-Methylpiperidin-4-one Hydrochloride: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological receptors. Within this class, chiral 4-piperidinone derivatives represent a particularly valuable subset. The introduction of stereocenters, such as the methyl group at the C2 position in (S)-2-Methylpiperidin-4-one, provides a critical tool for navigating the three-dimensional space of protein binding pockets. This stereochemical definition can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties while potentially reducing off-target effects.[1]

This compound is a key chiral building block used by researchers and drug development professionals. Its utility stems from the combination of a reactive ketone functionality and a defined stereocenter, making it an essential intermediate for the synthesis of complex, high-value pharmaceutical agents.[2][3] This guide offers a comprehensive overview of its fundamental properties, synthesis, handling, and applications, providing a technical resource for scientists leveraging this scaffold in their research endeavors. The piperidin-4-one nucleus is a versatile intermediate for molecules with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[4]

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its effective use in synthesis and analysis.

Core Chemical Properties

This compound is typically supplied as a white to pale yellow solid.[2] As a hydrochloride salt, it exhibits improved stability and solubility in polar solvents compared to its free base form, making it amenable to a variety of reaction conditions.[3]

| Property | Value | Source |

| CAS Number | 790667-45-7 | [2][5] |

| Molecular Formula | C₆H₁₂ClNO | [2] |

| Molecular Weight | 149.62 g/mol | [2][5] |

| IUPAC Name | This compound | |

| Appearance | White to yellow solid | [2] |

| Purity | Typically ≥97% | [6] |

| InChI Key | ACXLFVKOKDSUOU-JEDNCBNOSA-N | [7] |

| SMILES | O=C1CNCC1.Cl | [7][8] |

Spectroscopic Data Analysis

While raw spectral data requires direct acquisition, the expected spectroscopic signatures can be predicted based on the molecule's structure. These data are critical for reaction monitoring and quality control.[9][10]

| Technique | Expected Signature |

| ¹H NMR | Protons adjacent to the carbonyl group (C3 and C5) would appear as multiplets in the δ 2.0-3.0 ppm range. The methine proton at the chiral center (C2) would be a multiplet, coupled to the methyl group and adjacent methylene protons. The methyl group itself would present as a doublet around δ 1.0-1.3 ppm. The N-H proton would be a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | The carbonyl carbon (C4) would be the most downfield signal, typically >200 ppm. The chiral carbon (C2) bearing the methyl group would appear around δ 50-60 ppm. The remaining aliphatic carbons would resonate in the δ 20-50 ppm range. |

| FT-IR (KBr) | A strong, sharp absorption band for the C=O stretch of the ketone would be prominent around 1710-1730 cm⁻¹. A broad band corresponding to the N-H stretch of the secondary ammonium salt would be visible in the 2700-3300 cm⁻¹ region. C-H stretching vibrations would appear just below 3000 cm⁻¹. |

| Mass Spec (MS) | In ESI+ mode, the parent ion peak would correspond to the free base [M+H]⁺ at m/z 114.1. |

PART 2: Synthesis, Purification, and Chemical Reactivity

The synthesis of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development.

Representative Synthesis Protocol

A common and effective method for preparing chiral piperidinones involves the stereoselective reduction of a precursor, followed by salt formation. While multiple routes exist, a conceptual workflow is outlined below.[3]

Caption: Conceptual workflow for the synthesis of (S)-2-Methylpiperidin-4-one HCl.

Step-by-Step Methodology:

-

Preparation of the Racemate: A common starting point is the synthesis of racemic 2-methylpiperidin-4-one, which can be achieved through various established organic chemistry reactions, such as modifications of the Mannich reaction.[4]

-

Chiral Resolution: The racemic free base is subjected to chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives). The desired diastereomer is then selectively crystallized.

-

Isolation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium bicarbonate) to liberate the enantiomerically pure (S)-2-methylpiperidin-4-one free base.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol) is added dropwise until precipitation is complete.

-

Purification: The resulting solid, this compound, is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum. Recrystallization from solvents like ethanol can be performed to achieve high purity.[11]

Chemical Reactivity and Applications as an Intermediate

The primary utility of this compound is as a chiral intermediate. The ketone can undergo a range of transformations (e.g., reduction, reductive amination, Wittig reaction), while the secondary amine is readily available for N-alkylation or acylation after deprotection or under basic conditions.

A frequent initial step in many synthetic sequences is the protection of the secondary amine, most commonly with a tert-butoxycarbonyl (Boc) group.

Caption: Use of (S)-2-Methylpiperidin-4-one HCl as an intermediate in a synthetic pathway.

Protocol: N-Boc Protection [7]

-

Neutralization: Dissolve this compound (1.0 eq) in water. In a separate flask, prepare a biphasic mixture of dichloromethane (DCM) and an aqueous solution of sodium bicarbonate (NaHCO₃, ~2.0 eq). Add the aqueous solution of the starting material to this mixture.

-

Protection: To the vigorously stirring biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir overnight at ambient temperature. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, which can be used in subsequent steps without further purification or purified by column chromatography if necessary. This protected intermediate is a versatile scaffold for constructing libraries of compounds for drug discovery, particularly for targets like central nervous system disorders.[3]

PART 3: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

Hazard Identification and Safety Precautions

This compound is classified with several hazard statements, requiring careful handling.[8]

| GHS Classification | Hazard Statement | Precautionary Measures |

| GHS07 (Exclamation Mark) [2] | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling.[12] P280: Wear protective gloves/eye protection/face protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol:

-

Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]

-

Avoid direct contact with skin and eyes.[12] In case of contact, wash the affected area immediately and thoroughly with water.[14]

Storage and Stability

To maintain its purity and stability, this compound should be stored under specific conditions.

-

Temperature: Store at room temperature or under refrigeration (2-8°C) as recommended by the supplier.[2]

-

Atmosphere: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the design and synthesis of next-generation therapeutics. Its defined stereochemistry and versatile chemical functionality provide a reliable and valuable starting point for complex synthetic campaigns. By understanding its core properties, reactivity, and handling requirements, researchers can effectively and safely integrate this building block into their drug discovery programs, accelerating the development of novel molecules with precisely engineered pharmacological profiles.

References

-

(2S)-2-methylpiperidin-4-one hydrochloride,(CAS# 790667-45-7). Sinfoo Biotech. [Link]

-

2-Methylpiperidin-4-one hydrochloride | C6H12ClNO. BuyersGuideChem. [Link]

-

(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. PubChem. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. (2S)-2-methylpiperidin-4-one hydrochloride | 790667-45-7 [chemicalbook.com]

- 3. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2S)-2-methylpiperidin-4-one hydrochloride,(CAS# 790667-45-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 2-(R)-Methyl-4-piperidinone hydrochloride 97% | CAS: 1434126-97-2 | AChemBlock [achemblock.com]

- 7. 790667-45-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. 790667-45-7|this compound|BLD Pharm [bldpharm.com]

- 9. This compound(1434126-93-8) 1H NMR spectrum [chemicalbook.com]

- 10. (2S)-2-methylpiperidin-4-one hydrochloride(790667-45-7) 1H NMR [m.chemicalbook.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. (2S)-2-methylpiperidin-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]

(S)-2-Methylpiperidin-4-one Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, prized for its favorable physicochemical properties and its prevalence in a vast array of bioactive molecules. Among the myriad of substituted piperidines, chiral building blocks offer an unparalleled advantage in navigating the complex stereochemical demands of biological targets. This guide provides an in-depth technical overview of (S)-2-Methylpiperidin-4-one hydrochloride, a versatile chiral intermediate whose strategic importance in the synthesis of complex pharmaceutical agents is increasingly recognized. Herein, we delve into the core chemistry of this compound, from its stereoselective synthesis and detailed characterization to its practical application and safe handling, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to not only present established protocols but to also elucidate the underlying chemical principles that govern its utility, thereby empowering chemists to leverage this valuable synthon in their quest for novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound[1] is a chiral heterocyclic compound that presents as a solid at room temperature.[1] Its hydrochloride salt form enhances aqueous solubility and stability, rendering it a convenient building block for a variety of chemical transformations.[2]

| Property | Value | Source |

| CAS Number | 790667-45-7 | [1] |

| Molecular Formula | C6H12ClNO | [1] |

| Molecular Weight | 149.62 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | ACXLFVKOKDSUOU-JEDNCBNOSA-N | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and for monitoring reaction progress. While comprehensive, publicly available, and interpreted spectra are not readily found in the initial search results, chemical vendors often provide access to NMR, HPLC, and LC-MS data upon request.[3] For the purpose of this guide, a representative analysis based on typical chemical shifts for similar structures is provided.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for the piperidine ring protons and the methyl group. The chirality at the C2 position will influence the multiplicity and chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the six carbon atoms of the piperidine ring, including the carbonyl carbon, the carbon bearing the methyl group, and the remaining methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1715-1730 cm⁻¹. The N-H stretching vibration of the secondary amine hydrochloride will also be present as a broad band.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base, (S)-2-Methylpiperidin-4-one, and characteristic fragmentation patterns.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure 2-substituted piperidines is a significant challenge in organic chemistry. Several strategies have been developed for the asymmetric synthesis of chiral piperidinones, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.

Conceptual Synthetic Pathways

A number of synthetic routes have been developed for the preparation of chiral 2-substituted piperidin-4-ones. These methods often rely on well-established organic reactions, adapted for stereocontrol.

-

Asymmetric Imino-Diels-Alder Reaction: This powerful cycloaddition reaction can be employed to construct the piperidine ring with high stereocontrol by using chiral 2-amino-1,3-butadienes.[4]

-

Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic piperidinol, allowing for the separation and subsequent oxidation of the desired enantiomer to the corresponding ketone.

-

Asymmetric Hydrogenation: The hydrogenation of prochiral enamine or imine precursors using transition metal catalysts with chiral ligands is a cornerstone of enantioselective synthesis.[5]

Illustrative Experimental Protocol: N-Boc Protection of (S)-2-Methylpiperidin-4-one

Reaction Scheme:

This compound + (Boc)₂O --(NaHCO₃, CH₂Cl₂/H₂O)--> (S)-1-Boc-2-methylpiperidin-4-one

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (200 g, approximately 1.29 mol of the free base) in water (500 mL).[3]

-

Biphasic System Preparation: Prepare a biphasic mixture of dichloromethane (1 L) and an aqueous solution of sodium bicarbonate (180 g in 1.2 L of water) in a suitable reaction vessel.[3]

-

Addition of Starting Material: Add the aqueous solution of this compound to the biphasic mixture at room temperature.[3]

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (280 g, 1.28 mol) in dichloromethane (500 mL) to the reaction mixture.[3]

-

Reaction: Stir the reaction mixture overnight at 20°C.[3]

-

Workup:

-

Separate the aqueous layer and extract it twice with dichloromethane (500 mL each).[3]

-

Combine the organic layers, wash with water (500 mL), and dry over magnesium sulfate (60 g).[3]

-

Filter the drying agent and concentrate the filtrate under vacuum to yield the crude product as a red oil (276.5 g).[3]

-

-

Purification:

-

Dissolve the crude oil in cyclohexane (1 L).[3]

-

Perform plug filtration through silica gel (300 g).[3]

-

Elute the silica gel with cyclohexane (2 L) followed by a 1:1 mixture of cyclohexane and ethyl acetate (1 L).[3]

-

Concentrate the filtrates under vacuum to obtain the purified (S)-1-Boc-2-methylpiperidin-4-one as a yellow residue (261 g, 95% yield).[3]

-

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a versatile intermediate in the synthesis of a wide range of biologically active compounds, including anticancer, anti-HIV, and antibacterial agents.[6] The chiral nature of this compound makes it a particularly valuable building block for the synthesis of stereospecific pharmaceuticals, especially those targeting the central nervous system.[2][5]

Case Study: Intermediate in the Synthesis of Niraparib

While direct evidence of this compound being a direct precursor is not explicitly detailed in the provided search results, the (S)-3-aryl-piperidine moiety is a key structural component of the PARP inhibitor Niraparib , used in the treatment of ovarian cancer.[7][8] The synthesis of Niraparib involves the preparation of a chiral piperidine intermediate.[4][7][8] The development of efficient, stereoselective routes to such intermediates is a critical aspect of the overall drug synthesis.[8][9] The availability of enantiomerically pure building blocks like this compound is crucial for the development of such synthetic routes.

Chemical Reactivity and Synthetic Utility

This compound offers several reactive sites that can be selectively manipulated to construct more complex molecular architectures.

-

N-Functionalization: The secondary amine can be readily functionalized via N-alkylation, N-acylation, or N-arylation after neutralization of the hydrochloride salt. The N-Boc protected derivative, as described in the protocol above, is a common intermediate for further transformations.

-

Carbonyl Chemistry: The ketone at the C4 position can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce a 4-amino substituent, and Wittig-type olefination to form an exocyclic double bond.[2][5]

-

Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at the C3 and C5 positions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary statements should be observed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5]

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in an inert atmosphere.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, stereochemically defined pharmaceutical agents. Its utility is underscored by the importance of the chiral piperidine motif in numerous approved drugs. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is essential for its effective application in drug discovery and development. This guide has aimed to provide a comprehensive overview of these aspects, grounded in the available scientific literature, to support the endeavors of researchers in the pharmaceutical sciences.

References

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved January 19, 2026, from [Link]

-

New Drug Approvals. (2016, December 22). Niraparib; MK 4827. Retrieved January 19, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). Enantioselective Synthesis of Highly Functionalized 4-Piperidones by the Asymmetric Imino-Diels-Alder Reaction of Chiral 2-Amino. Retrieved January 19, 2026, from [Link]

-

PubMed. (1999). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. Retrieved January 19, 2026, from [Link]

-

Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved January 19, 2026, from [Link]

-

3ASenrise. (n.d.). Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. Retrieved January 19, 2026, from [Link]

-

RSC Publishing. (2022, February 2). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. Retrieved January 19, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride | C6H12ClNO. Retrieved January 19, 2026, from [Link]

-

Chemical Reviews and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved January 19, 2026, from [Link]

Sources

- 1. (2S)-2-methylpiperidin-4-one hydrochloride(790667-45-7) 1H NMR spectrum [chemicalbook.com]

- 2. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]

- 3. 790667-45-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 5. (2S)-2-methylpiperidin-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Role of (S)-2-Methylpiperidin-4-one Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[1] The introduction of chirality to the piperidine ring elevates its significance, allowing for a nuanced and highly specific modulation of pharmacological activity.[1][2] This technical guide provides a comprehensive overview of the pivotal role of a specific chiral building block, (S)-2-Methylpiperidin-4-one hydrochloride, in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its strategic application in the design of innovative therapeutics, particularly in the realm of kinase inhibitors.

The Significance of the Chiral 2-Methylpiperidine Motif

The strategic incorporation of a methyl group at the 2-position of the piperidine ring, and specifically the (S)-enantiomer, offers several advantages in drug design. This seemingly minor structural modification can profoundly influence a molecule's pharmacological profile.

Impact on Biological Activity and Selectivity: The stereochemistry of chiral centers is paramount for therapeutic efficacy and safety.[1] Enantiomers of a chiral drug often exhibit different biological activities, and the (S)-configuration of the 2-methyl group can impart a specific three-dimensional arrangement that enhances binding affinity and selectivity for the target protein. For instance, in the development of kinase inhibitors, the stereochemistry at this position can dictate crucial interactions within the ATP-binding pocket, leading to significant differences in potency and selectivity between enantiomers. A chiral center can also influence the overall conformation of the molecule, locking it into a bioactive conformation that is more favorable for target engagement.

Modulation of Physicochemical Properties: The introduction of a methyl group can alter a molecule's lipophilicity, solubility, and metabolic stability.[2] These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine nitrogen itself provides a handle for modulating aqueous solubility, while the methyl group can fine-tune the overall lipophilicity of the molecule.[3]

Metabolic Stability: The presence of a methyl group adjacent to the piperidine nitrogen can influence the metabolic stability of the compound. This substitution can hinder enzymatic degradation, potentially leading to an improved pharmacokinetic profile and a longer duration of action.[3]

Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound is crucial for its application as a chiral building block. While various methods exist for the synthesis of chiral piperidines, enantioselective approaches are highly sought after to avoid challenging and often inefficient chiral resolutions of racemic mixtures.

One effective strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-methyl-2,3-dihydro-4-pyridone derivative. This can be achieved using chiral metal catalysts, such as those based on iridium or rhodium, in combination with chiral phosphine ligands. These catalysts create a chiral environment that directs the hydrogenation to occur preferentially from one face of the substrate, leading to the desired (S)-enantiomer in high enantiomeric excess.

Another approach is the resolution of a racemic mixture of 2-methylpiperidin-4-one. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the desired enantiomer. While effective, this method is often less efficient than asymmetric synthesis as it involves additional steps and the theoretical maximum yield for the desired enantiomer is 50%.

Key Chemical Transformations and Applications in Drug Synthesis

This compound is a versatile intermediate that can undergo a variety of chemical transformations to introduce molecular diversity and build complex drug-like molecules. The ketone and the secondary amine functionalities are the primary reaction sites.

Reductive Amination

Reductive amination is a powerful and widely used method for the functionalization of the ketone group. This two-step, often one-pot, reaction involves the formation of an imine or enamine intermediate by reacting the piperidone with a primary or secondary amine, followed by reduction to the corresponding amine.

Application in Kinase Inhibitor Synthesis: This reaction is particularly valuable in the synthesis of kinase inhibitors, where the newly formed amino group can serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with the hinge region of the kinase.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine/Enamine Formation: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq). If starting from the hydrochloride salt, a base such as triethylamine (1.1 eq) should be added to liberate the free amine. Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine or enamine intermediate.

-

Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. This reducing agent is particularly effective as it is mild and selective for the reduction of imines in the presence of ketones.

-

Work-up and Purification: Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TTC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired substituted piperidine.

N-Alkylation and N-Arylation

The secondary amine of the piperidine ring provides a convenient handle for introducing a wide range of substituents through N-alkylation or N-arylation reactions. These modifications are crucial for modulating the physicochemical properties of the final compound and for exploring structure-activity relationships (SAR).

N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of the (S)-2-methyl-4-substituted-piperidine (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the reaction mixture.

-

Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Monitor the reaction progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash chromatography.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a go-to method for N-arylation. This reaction allows for the coupling of the piperidine nitrogen with a variety of aryl halides or triflates.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the (S)-2-methyl-4-substituted-piperidine (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq) in an anhydrous solvent such as toluene or dioxane.

-

Reaction and Work-up: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed. After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the N-arylated product.

Case Study: The Role of the 2-Methylpiperidine Scaffold in Kinase Inhibitors

The 2-methylpiperidine scaffold has emerged as a key structural motif in the design of a variety of kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). These enzymes are critical nodes in signaling pathways that regulate cell growth, differentiation, and immune responses, making them attractive targets for the treatment of cancers and autoimmune diseases.[2][4][5]

The JAK inhibitor Tofacitinib , developed by Pfizer, incorporates a (3R,4R)-3-amino-4-methylpiperidine core.[6][7] While not directly synthesized from (S)-2-Methylpiperidin-4-one, its structure underscores the importance of the methylated piperidine ring in achieving potent and selective inhibition of JAKs. The methyl group is believed to provide beneficial hydrophobic interactions within the kinase active site, contributing to the overall binding affinity.

The strategic placement of the methyl group in the (S)-configuration at the 2-position of a piperidin-4-one building block can be envisioned to provide a valuable scaffold for the synthesis of novel kinase inhibitors. The chirality at this position can influence the orientation of substituents at the 4-position and on the nitrogen atom, thereby dictating their interactions with key residues in the kinase domain. For instance, in type II kinase inhibitors that bind to the inactive DFG-out conformation of the kinase, the precise positioning of hydrophobic groups is critical for achieving high affinity and selectivity.[8] The (S)-2-methyl group can act as a stereochemical anchor, guiding the rest of the molecule into a conformation that optimally occupies the allosteric pocket adjacent to the ATP-binding site.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| pKa | 8.5 - 9.5 | The piperidine nitrogen is a secondary amine, and its basicity is expected to be in this range. The hydrochloride salt form will result in a lower pH in aqueous solution. |

| logP | < 1.0 (for the free base) | The presence of the polar ketone and amine functionalities will lead to a relatively low octanol-water partition coefficient, indicating good aqueous solubility. The hydrochloride salt will be even more water-soluble. |

| Solubility | High in water and polar protic solvents | As a hydrochloride salt of a small, polar molecule, it is expected to have good solubility in aqueous media, methanol, and ethanol. |

These are estimated values and should be experimentally verified.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its strategic use allows for the introduction of a key stereocenter that can significantly impact the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. The synthetic tractability of this scaffold, particularly through key reactions like reductive amination and N-functionalization, provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for screening and lead optimization.

The demonstrated importance of the 2-methylpiperidine motif in clinically relevant kinase inhibitors highlights the potential of this compound as a starting material for the next generation of targeted therapeutics. Further exploration of its application in the synthesis of modulators for other target classes, such as G-protein coupled receptors (GPCRs), is also a promising avenue for future research. As our understanding of the intricate structure-activity relationships of chiral molecules continues to grow, the demand for well-defined and readily accessible chiral building blocks like this compound will undoubtedly increase, solidifying its place as a cornerstone in the art and science of drug discovery.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Key Chemical Transformations Workflowdot

Sources

- 1. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. 4-Piperidone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidinone Scaffold: A Privileged Core in Modern Drug Discovery

Abstract

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, has emerged as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility, stemming from its presence in numerous natural products and its synthetic tractability, has cemented its status as a "privileged scaffold." This guide provides an in-depth technical exploration of the biological significance of the piperidinone core. We will dissect its diverse pharmacological activities, delve into the molecular mechanisms of action for key therapeutic areas, and present validated experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this essential chemical motif.

Introduction: The Architectural Elegance of the Piperidinone Core

The piperidinone ring is a recurring motif in a vast array of biologically active molecules.[1][3] Its structural features—a combination of a rigid ring system, a hydrogen bond acceptor (ketone), and a modifiable nitrogen atom—allow it to present a specific three-dimensional pharmacophore that can engage with a wide variety of biological targets. This inherent "drug-likeness" is a primary reason for its prevalence in both natural alkaloids and synthetic pharmaceuticals.[3][4]

The synthetic accessibility of the piperidinone scaffold is another key factor in its widespread use.[1] A multitude of synthetic methodologies, including multicomponent reactions and cycloadditions, have been developed to construct and functionalize the piperidinone ring, enabling the creation of large and diverse chemical libraries for drug screening.[1]

A Privileged Scaffold: From Nature's Blueprint to blockbuster Drugs

The piperidinone core is not a recent discovery of medicinal chemists; nature has long utilized this scaffold in a variety of alkaloids with potent biological effects.[3][5] For instance, the piperidine ring, closely related to piperidinone, is a central feature of piperine, the compound responsible for the pungency of black pepper, which exhibits a range of medicinal properties.[6][7]

The true power of the piperidinone scaffold lies in its role as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperidinone core's ability to be readily and diversely substituted allows chemists to fine-tune its properties to achieve high affinity and selectivity for a specific target.

This versatility has led to the development of a wide array of approved drugs containing the piperidinone or related piperidine moiety across numerous therapeutic areas.[4][8]

| Drug (Example) | Therapeutic Area | Mechanism of Action (Target) |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitor[9][10] |

| Risperidone | Antipsychotic | Dopamine and Serotonin Receptor Antagonist |

| Niraparib | Oncology (Ovarian, etc.) | Poly(ADP-ribose) Polymerase (PARP) Inhibitor[11] |

| Lenalidomide | Oncology (Multiple Myeloma) | Cereblon (CRBN) E3 Ligase Modulator |

| Fentanyl | Analgesic | μ-Opioid Receptor Agonist[12] |

Broad-Spectrum Pharmacological Activities

The chemical adaptability of the piperidinone scaffold has been harnessed to develop compounds with a wide range of pharmacological activities.[1][13] This section will explore some of the most significant therapeutic applications.

Anticancer Activity

Piperidinone derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms.[1][14][15] These include the induction of apoptosis, inhibition of cell cycle progression, and anti-angiogenic effects.[14][16]

One of the most successful applications of a piperidinone-related scaffold in oncology is in the development of PARP inhibitors , such as Niraparib.[11] These drugs exploit the concept of synthetic lethality in cancers with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[17][18]

In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[18][19] When PARP is inhibited, these SSBs are not repaired and, during DNA replication, they are converted into more lethal double-strand breaks (DSBs).[19] In normal cells, these DSBs can be efficiently repaired by the HRR pathway. However, in cancer cells with a compromised HRR pathway (e.g., BRCA-mutated cancers), the accumulation of DSBs leads to genomic instability and cell death.[18]

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Furthermore, 3,5-bis(ylidene)-4-piperidones, which are considered curcumin mimics, have shown potent antiproliferative activity against various cancer cell lines, often with minimal cytotoxicity to non-cancerous cells.[20][21][22][23]

Neuroprotective Activity

The piperidinone scaffold is a key component in several drugs developed for neurodegenerative diseases, most notably Alzheimer's disease.[9][24] Donepezil, a widely prescribed medication for Alzheimer's, features a piperidine ring and functions as an acetylcholinesterase (AChE) inhibitor.[10] By inhibiting AChE, Donepezil increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[10][25]

Recent research has focused on designing novel piperidinone derivatives that can target multiple aspects of Alzheimer's pathology, including the inhibition of β-amyloid peptide aggregation and the modulation of other neuronal pathways.[24]

Antimicrobial and Antiviral Activities

Derivatives of piperidinone have demonstrated a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[1][26] The presence of the N-methyl-4-piperidone ring, for instance, has been shown to enhance antibacterial activity.[1] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

In the antiviral realm, piperidinone-containing compounds have been investigated for their ability to inhibit viral replication.[1] The scaffold's ability to be functionalized allows for the design of molecules that can specifically interact with viral proteins, such as proteases or polymerases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective piperidinone-based drugs.[1][3] SAR studies have revealed that modifications at different positions of the piperidinone ring can have a profound impact on biological activity.

-

N-Substitution: The substituent on the nitrogen atom is critical for modulating the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile and target engagement.[4] For example, in a series of MDM2-p53 interaction inhibitors, optimization of the N-alkyl substituent led to compounds with improved pharmacokinetic properties and in vivo antitumor activity.[27]

-

C3/C5 Substitution: Modifications at the C3 and C5 positions, often involving the introduction of aryl or benzylidene groups, are frequently used to enhance potency and selectivity.[28] For instance, 3,5-bis(benzylidene)piperidin-4-ones have shown significant anticancer activity.[2]

-

Stereochemistry: The stereochemistry of substituents on the piperidinone ring can significantly influence biological activity.[29] Chiral piperidine scaffolds can provide better adaptability to the binding sites of proteins, leading to enhanced potency and selectivity.[29]

Experimental Protocols for Biological Evaluation

The biological evaluation of novel piperidinone derivatives is a critical step in the drug discovery process. A tiered approach, starting with in vitro assays and progressing to in vivo models, is typically employed.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol provides a method for assessing the cytotoxic effects of piperidinone compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperidinone compounds in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 13. ijnrd.org [ijnrd.org]

- 14. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 24. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 25. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis,Characterization, Biological Evaluation and anti corrosion activity of some new bis-piperidone Derivatives [ijabbr.com]

- 27. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. thieme-connect.de [thieme-connect.de]

(S)-2-Methylpiperidin-4-one Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even toxic.[1] This necessitates the use of chiral building blocks—enantiopure starting materials that serve as foundational scaffolds for the synthesis of complex pharmaceutical agents.[1] Among these, chiral piperidine derivatives are of particular interest due to their prevalence in a wide array of clinically successful drugs and natural products.[2] (S)-2-Methylpiperidin-4-one hydrochloride has emerged as a versatile and highly valuable chiral building block, offering a unique combination of stereochemistry and functionality that is instrumental in the synthesis of innovative therapeutics.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical insights and detailed experimental protocols.

Physicochemical Properties and Handling

This compound is a white to yellow solid that is typically stable under standard laboratory conditions.[4][5] As a hydrochloride salt, it exhibits enhanced solubility in polar solvents and increased stability compared to its free base form.[3]

| Property | Value | Reference |

| CAS Number | 790667-45-7 | [4] |

| Molecular Formula | C₆H₁₂ClNO | [4] |

| Molecular Weight | 149.62 g/mol | [4] |

| Appearance | White to yellow solid | [4] |

| Melting Point | ~200 °C | [3] |

| Optical Activity | -8.5740° (c=1.0042 g/100ml in MeOH) | [4] |

| Storage | Under inert gas (nitrogen or argon) at 2-8°C | [4] |

Handling and Safety: this compound is classified as harmful if swallowed and causes skin and eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid breathing dust and prevent contact with skin and eyes.[6]

Stereoselective Synthesis of the Core Scaffold

The enantioselective synthesis of (S)-2-Methylpiperidin-4-one is a critical first step in its utilization as a chiral building block. While various methods for the synthesis of piperidones exist, including the Mannich reaction and stereoselective approaches, achieving high enantiopurity at the C2 position is key.[2][7] One effective strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, often employing a chiral catalyst to induce the desired stereochemistry.

Caption: Asymmetric synthesis of the target chiral building block.

Key Synthetic Transformations and Applications

The synthetic utility of this compound lies in the strategic manipulation of its functional groups: the secondary amine and the ketone. These sites allow for a variety of chemical transformations to build molecular complexity in a stereocontrolled manner.

N-Functionalization: Expanding Molecular Diversity

The secondary amine of the piperidine ring is a key handle for introducing a wide range of substituents. This is typically achieved after deprotection of the amine, if it is initially protected (e.g., with a Boc group), followed by reactions such as N-alkylation or N-acylation.

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy to modulate the pharmacological properties of piperidine-containing drugs.

Experimental Protocol: General N-Alkylation

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-Methylpiperidin-4-one (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DMF.

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), to the solution.

-

Addition of Alkylating Agent: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirred reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 2-methylpiperidin-4-one.

Caption: Workflow for the N-alkylation of (S)-2-Methylpiperidin-4-one.

Reactions at the Carbonyl Group: Building Complex Scaffolds

The ketone functionality at the C4 position provides a versatile platform for constructing more complex molecular architectures, including spirocyclic systems and the introduction of new stereocenters.

The Wittig reaction is a powerful tool for converting the ketone into an alkene, which can then be further functionalized. This reaction involves the use of a phosphorus ylide.[8][9]

Experimental Protocol: Wittig Olefination

-

Ylide Preparation: Prepare the phosphorus ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.

-

Reaction with Ketone: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add a solution of N-protected (S)-2-methylpiperidin-4-one (e.g., N-Boc protected) in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting alkene by column chromatography.

Caption: The Wittig reaction transforms the ketone into an alkene.

Application in the Synthesis of a Neuraminidase Inhibitor Analogue

This compound is a key starting material for the synthesis of various biologically active molecules, including analogues of neuraminidase inhibitors, which are a class of antiviral drugs used to treat influenza. The synthesis of these complex molecules often involves a multi-step sequence that takes advantage of the functionalities of the chiral piperidone.

Illustrative Synthetic Pathway:

The following diagram outlines a plausible synthetic route to a neuraminidase inhibitor analogue, starting from this compound. This sequence demonstrates the strategic application of N-protection, stereoselective reduction of the ketone, and subsequent functional group manipulations.

Caption: Synthetic route to a neuraminidase inhibitor analogue.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound stands out as a powerful and versatile chiral building block in the arsenal of medicinal chemists. Its inherent stereochemistry and dual functionality provide a robust platform for the stereocontrolled synthesis of a diverse range of complex molecules, particularly those with a piperidine core. The ability to selectively functionalize both the nitrogen and the carbonyl group allows for the systematic exploration of structure-activity relationships, ultimately accelerating the drug discovery process. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-defined chiral building blocks like this compound will undoubtedly continue to increase, paving the way for the development of novel and more effective therapeutic agents.

References

- Hassan, M. M. A., & Casy, A. F. (1970). Methiodides of substituted 4-piperidones and primary bases. Tetrahedron, 26(19), 4517-4525.

- Lakshminarayana, Y., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof. (CN108017573B).

- Chaudhary, P., & Kumar, R. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(12), 5627-5645.

-

BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), e1-e15.

- Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31102-31123.

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- National Center for Biotechnology Information. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone.

- National Center for Biotechnology Information. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4787-4796.

-

YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,4-Disubstituted-2-methylpiperazines and Study of Their Analgesic Properties. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment #2: Piperine - Synthesis and Isolation of a Natural Product. Retrieved from [Link]

- MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7658.

-

ResearchGate. (2020). Tuning the conformational behavior of 4‐methylpiperidine analogues by remote stereogenic centers. Retrieved from [Link]

- National Center for Biotechnology Information. (2021).

-

ResearchGate. (2014). Single crystal X-ray structure of compound 13. Retrieved from [Link]

- MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 24(2), 1-5.

- PubMed. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1953-1959.

- Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31102-31123.

-

ResearchGate. (2023). Unveiling the conformational analysis of N/S-methylene-N/S linked symmetrical scaffolds of 1,2-pyridazinone and 1,2,4-triazinone derivatives: DPP-4 inhibitors. Retrieved from [Link]

- National Center for Biotechnology Information. (2007). 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4269.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]

- 4. (2S)-2-methylpiperidin-4-one hydrochloride | 790667-45-7 [chemicalbook.com]

- 5. This compound | 790667-45-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

A Guide to the Stereoselective Synthesis of Piperidines: Strategies and Methodologies for Modern Drug Discovery

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing as a critical structural component in a vast number of pharmaceuticals and bioactive natural products.[1][2][3] The stereochemical configuration of substituents on the piperidine ring is often paramount to biological activity, making the development of robust stereoselective synthetic methods a key objective for researchers in drug development. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of chiral piperidines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key methodologies, provide field-proven insights into experimental choices, and present detailed protocols for seminal reactions.

Introduction: The Privileged Piperidine Scaffold

The prevalence of the piperidine ring in FDA-approved drugs underscores its status as a "privileged scaffold."[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Consequently, the ability to control the absolute and relative stereochemistry of these substituents is not merely an academic challenge but a critical necessity for the creation of safe and efficacious medicines.

This guide will explore the primary strategies that have emerged to meet this challenge, focusing on:

-

Asymmetric Catalysis: The direct creation of chiral piperidines from achiral precursors using chiral catalysts.

-

Chiral Auxiliary-Mediated Synthesis: The use of covalently attached chiral molecules to direct stereoselective transformations.

-

Biocatalysis and Bio-inspired Synthesis: Harnessing enzymes or mimicking biosynthetic pathways to achieve high stereoselectivity.

The Power of Asymmetric Catalysis: Direct and Efficient Chirality

Asymmetric catalysis represents one of the most elegant and atom-economical approaches to chiral piperidines.[4] This section will focus on the most impactful catalytic method: the asymmetric hydrogenation of pyridine and its derivatives.

Asymmetric Hydrogenation of N-Heterocycles

The direct asymmetric hydrogenation of readily available pyridine derivatives is a highly attractive strategy for accessing chiral piperidines.[1] This transformation, however, is challenging due to the high aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen heteroatom.[5] Significant progress has been made using transition metal catalysts, particularly those based on Iridium, Rhodium, and Ruthenium.[5]

Mechanism and Catalyst Choice:

The mechanism of asymmetric hydrogenation can proceed through different pathways, often categorized as inner-sphere or outer-sphere.[6] In an inner-sphere mechanism, the substrate coordinates directly to the metal center before hydride transfer, whereas in an outer-sphere mechanism, the hydride is delivered to an activated substrate that is not directly bound to the metal.[6]

The choice of catalyst is critical and is dictated by the substrate. Iridium complexes, often paired with chiral P,N-ligands like PHOX, have proven highly effective for a wide range of N-heterocycles.[5][7] Ruthenium and Rhodium catalysts, frequently used with chiral phosphine ligands, are also widely employed.[5] N-Heterocyclic Carbene (NHC) ligands have also emerged as a powerful class of ligands for asymmetric hydrogenation, offering strong metal-ligand bonds and tunable steric and electronic properties.[8]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Benzoxazine [7]

This protocol describes a general procedure for the enantioselective hydrogenation of a C=N bond within a heterocyclic system, a common strategy for creating chiral centers in piperidine precursors.

Materials:

-

Benzoxazine substrate (e.g., 2H-1,4-benzoxazine derivative)

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Chiral Phosphine-Phosphite (P-OP) Ligand (e.g., L1 as described in the source)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, a vial is charged with [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral P-OP ligand (0.011 mmol, 2.2 mol%).

-

Anhydrous DCM (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes to form the catalyst pre-cursor.

-

The benzoxazine substrate (0.5 mmol) is added to the vial.

-

The vial is placed in a stainless-steel autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

-

The autoclave is pressurized with H₂ to 40 bar.

-

The reaction is stirred at room temperature for 16 hours.

-

After carefully venting the H₂, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the enantioenriched product.

-

Enantiomeric excess (ee) is determined by chiral stationary phase HPLC.

Rhodium-Catalyzed Reductive Transamination

A novel and powerful approach involves a rhodium-catalyzed reductive transamination of pyridinium salts.[1][9][10] This method introduces a chiral primary amine to a pyridinium salt under reducing conditions (e.g., using formic acid as a hydrogen source), which simultaneously reduces the ring and transfers chirality, resulting in a highly enantio- and diastereoselective synthesis of chiral piperidines.[1][10] A key advantage of this method is its tolerance for a wide range of functional groups and its avoidance of high-pressure hydrogen gas.[1][10]

Logical Flow of Reductive Transamination

Caption: Workflow for Rh-catalyzed reductive transamination.

Chiral Auxiliary-Mediated Synthesis: Reliable Stereocontrol

The use of chiral auxiliaries is a classic and highly reliable strategy for stereoselective synthesis. In this approach, an achiral piperidine precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved to reveal the enantioenriched piperidine product.

A prominent example is the use of phenylglycinol-derived lactams.[11][12][13] These bicyclic lactams serve as versatile chiral building blocks, allowing for the stereocontrolled introduction of substituents at various positions on the piperidine ring through reactions like asymmetric α-amidoalkylation.[11] This method has been successfully applied to the total synthesis of numerous piperidine alkaloids, including (R)-coniine and (2R,6S)-dihydropinidine.[11][12]

Data on Stereoselective Alkylation using a Chiral Auxiliary

| Product Alkaloid | Starting Material | Key Reagent | Diastereoselectivity | Reference |

| (R)-Coniine | Phenylglycinol-derived lactam | Propylmagnesium bromide | Single isomer detected | [11] |

| (2R,6S)-Dihydropinidine | Phenylglycinol-derived lactam | Methylmagnesium iodide | Single isomer detected | [11] |

| (2R,6R)-Lupetidine | Phenylglycinol-derived lactam | Propylmagnesium bromide | >95:5 | [11][12] |

Bio-inspired Strategies: Mimicking Nature's Blueprints

Nature is a master of stereoselective synthesis, and chemists are increasingly drawing inspiration from biosynthetic pathways to develop novel synthetic methods. Many piperidine alkaloids in nature are derived from the cyclization of δ-amino carbonyl compounds, which form a key Δ¹-piperideine intermediate.[14][15]

Inspired by this, synthetic chemists have developed biomimetic approaches, such as the three-component vinylogous Mannich-type reaction.[14][15] This reaction assembles multi-substituted chiral piperidines by reacting a dienolate, an aldehyde, and a chiral amine. The resulting dihydropyridinone adduct serves as a versatile cornerstone, analogous to the natural Δ¹-piperideine intermediate, which can be further elaborated into a variety of complex piperidine-containing natural products.[14][15]

Emerging Frontiers: C-H Functionalization

A recent and exciting frontier in piperidine synthesis is the development of catalytic, enantioselective C-H functionalization reactions.[16] These methods avoid the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-N bond. For instance, a copper-catalyzed radical-mediated δ C-H cyanation of acyclic amines has been developed.[16] This reaction proceeds via a 1,5-hydrogen atom transfer (HAT) mechanism, where a chiral copper catalyst controls the stereochemistry of the newly formed C-C bond at the δ-position, providing a direct route to enantioenriched δ-amino nitriles, which are immediate precursors to chiral piperidines.[16]

Conceptual Workflow for Asymmetric δ C-H Cyanation

Caption: Key steps in the catalytic C-H cyanation pathway.

Conclusion and Future Outlook

The stereoselective synthesis of piperidines has advanced significantly, driven by innovations in asymmetric catalysis, the refinement of chiral auxiliary methods, and bio-inspired strategies. The direct asymmetric hydrogenation of pyridines and the development of novel catalytic cycles, such as reductive transamination, offer efficient and scalable routes. Concurrently, C-H functionalization is emerging as a powerful tool for streamlining synthetic sequences. For drug development professionals, a deep understanding of these diverse methodologies is crucial for selecting the optimal synthetic strategy, enabling the efficient and scalable production of complex, chirally pure piperidine-containing drug candidates. Future developments will likely focus on expanding the substrate scope of catalytic methods, reducing catalyst loadings, and developing new C-H activation strategies to further enhance the synthetic chemist's toolkit.

References

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Source: Nature Catalysis. URL: [Link]

-

Title: Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Source: PubMed. URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules. URL: [Link]

-

Title: Stereoselective Synthesis of Piperidines. Source: ResearchGate. URL: [Link]

-

Title: N-Heterocyclic Carbenes in Asymmetric Hydrogenation. Source: ACS Catalysis. URL: [Link]

-

Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Source: The University of Liverpool Repository. URL: [Link]

-

Title: [Ir(P−OP)]-Catalyzed Asymmetric Hydrogenation of Diversely Substituted C N-Containing Heterocycles. Source: Organic Letters. URL: [Link]

-

Title: Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Source: Nature Communications. URL: [Link]

-